Cyanoacetic acid

Beschreibung

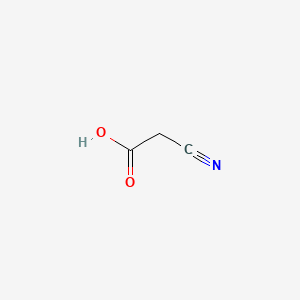

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIREBYILWEBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027149 | |

| Record name | Cyanoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108 °C at 15 mm Hg | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyanoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic crystals | |

CAS No. |

372-09-8 | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZT550H2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151 °F (USCG, 1999), 66 °C | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetic acid (also known as 2-cyanoacetic acid or malonic acid mononitrile) is a versatile organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1][2][3] This bifunctionality makes it a highly valuable and reactive building block in organic synthesis. It is a white, hygroscopic solid that serves as a key precursor in the manufacturing of a wide array of commercially significant products, including cyanoacrylate adhesives (superglues), pharmaceuticals, dyes, and other specialty chemicals.[1][3] Its unique electronic structure, particularly the presence of an activated methylene group, dictates its characteristic reactivity and utility in forming new carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow solid that is highly soluble in water, alcohol, and ether.[2][4] Notably, it is approximately 1000 times more acidic than acetic acid, with a pKa of about 2.5, a consequence of the electron-withdrawing nature of the adjacent cyano group which stabilizes the carboxylate anion.[1]

| Property | Value |

| Molecular Formula | C₃H₃NO₂ |

| Molar Mass | 85.06 g/mol [1] |

| Appearance | White to off-white hygroscopic crystals[1][4] |

| Melting Point | 66–72 °C[5] |

| Boiling Point | 108 °C at 15 mmHg[1] |

| Density | 1.287 g/cm³[1] |

| Solubility in Water | 1000 g/L at 20 °C[1][6] |

| Acidity (pKa) | 2.5[1] |

| Vapor Pressure | 0.1 mmHg at 100 °C[7] |

| Flash Point | 107 °C (225 °F)[1] |

| CAS Number | 372-09-8[2][5] |

Synthesis of this compound

This compound is commercially prepared through the Kolbe nitrile synthesis, which involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification to yield the final product.[1] An alternative method involves the electrosynthesis from the cathodic reduction of carbon dioxide and the anodic oxidation of acetonitrile.[1][8]

Key Reactions and Reactivity

The reactivity of this compound is dominated by its three key features: the acidic carboxylic acid group, the electrophilic nitrile group, and the highly acidic protons on the α-carbon (the active methylene group).

Decarboxylation

Upon heating to temperatures around 160 °C, this compound readily undergoes decarboxylation to produce acetonitrile and carbon dioxide.[1][4] This reaction is a common characteristic of β-keto acids and related compounds where the carboxyl group is beta to another electron-withdrawing group.

Knoevenagel Condensation

The Knoevenagel condensation is one of the most important reactions involving this compound and its esters.[9] It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base (like piperidine or an amine salt) as a catalyst.[9][10] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is fundamental in the synthesis of cyanoacrylates and is a cornerstone for producing various pharmaceuticals and polymers.

Esterification

This compound can be esterified with various alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding cyanoacetate esters.[11] Ethyl cyanoacetate, for instance, is a critical intermediate in the production of ethyl cyanoacrylate, the primary component of superglue.[1][11]

Halodecarboxylation

This compound can undergo halodecarboxylation when treated with reagents like N-bromosuccinimide, resulting in the formation of dihaloacetonitriles.[12]

Applications in Synthesis

This compound is a foundational building block for a multitude of complex molecules and heterocycles.[2][5] It is a precursor in the industrial synthesis of:

-

Pharmaceuticals : Including allopurinol (for gout), theophylline, caffeine, sulfadimethoxine, and amiloride.[1][13]

-

Agrochemicals : Serves as an intermediate in the manufacture of certain herbicides and insecticides.[5]

Experimental Protocols

Example Protocol: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate (Knoevenagel Condensation)

The following is a representative protocol for a Knoevenagel condensation, a core reaction for this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Ethyl cyanoacetate

-

Diisopropylethylammonium acetate (DIPEAc) or Piperidine (as catalyst)

-

Ethanol or other suitable solvent

Procedure:

-

To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent like ethanol.[15]

-

Add a catalytic amount of a weak base, such as piperidine or DIPEAc.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically ranging from minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][15]

-

Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

Safety and Handling

This compound is a corrosive and toxic compound.[1] It can cause severe skin burns and eye damage.[16] It is also harmful if swallowed or inhaled.[16] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Contact with strong acids can liberate toxic hydrogen cyanide gas.[16][17] It is incompatible with strong bases, oxidizing agents, and reducing agents.[16]

Conclusion

This compound's unique bifunctional nature, combining a carboxylic acid and a nitrile group, renders it an exceptionally reactive and versatile reagent in organic chemistry. Its ability to readily participate in condensation, esterification, and decarboxylation reactions has established it as an indispensable building block in the pharmaceutical, adhesive, and fine chemical industries. A thorough understanding of its properties and reactivity is crucial for any scientist or researcher aiming to leverage its synthetic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 372-09-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 372-09-8 [chemicalbook.com]

- 4. This compound | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Cyano acetic acid [kmchem.com]

- 7. 氰乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The application of this compound in synthesis_Chemicalbook [chemicalbook.com]

- 14. tnjchem.com [tnjchem.com]

- 15. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of Cyanoacetic Acid from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanoacetic acid from chloroacetic acid, a cornerstone reaction in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. This document details the core chemical principles, experimental procedures, and critical process parameters to ensure a high-yield, high-purity synthesis.

Introduction

This compound is a valuable bifunctional molecule containing both a carboxylic acid and a nitrile group, making it a versatile building block in organic synthesis. Its preparation from the readily available starting materials, chloroacetic acid and an alkali metal cyanide, is the most common industrial route. This synthesis, a classic example of the Kolbe nitrile synthesis, involves a nucleophilic substitution reaction. This guide will explore the nuances of this process, offering detailed protocols and data-driven insights for laboratory and potential scale-up applications.

The Core Synthesis: A Two-Step Process

The synthesis of this compound from chloroacetic acid is fundamentally a two-step process:

-

Neutralization: Chloroacetic acid is first neutralized with a base to form the corresponding chloroacetate salt. This step is crucial as it prevents the formation of highly toxic hydrogen cyanide gas in the subsequent step. Common bases include sodium carbonate and sodium hydroxide.

-

Cyanation (Nucleophilic Substitution): The chloroacetate salt is then reacted with an alkali metal cyanide, typically sodium cyanide, in an aqueous solution. The cyanide ion acts as a nucleophile, displacing the chloride ion to form the cyanoacetate salt.

-

Acidification: The resulting cyanoacetate salt solution is then acidified, typically with a strong mineral acid like hydrochloric acid, to yield the final product, this compound.

The overall reaction can be summarized as follows:

ClCH₂COOH + Base → ClCH₂COONa (or K) ClCH₂COONa (or K) + NaCN (or KCN) → NCCH₂COONa (or K) + NaCl (or KCl) NCCH₂COONa (or K) + HCl → NCCH₂COOH + NaCl (or KCl)

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various experimental protocols and industrial methods for the synthesis of this compound.

Table 1: Comparison of Neutralization Agents

| Neutralization Agent | Molar Ratio (Base:Chloroacetic Acid) | Typical pH | Noted Advantages/Disadvantages |

| Sodium Carbonate | ~0.5 (as Na₂CO₃) | 6.5 - 7.0 | Cost-effective; CO₂ evolution needs to be managed. |

| Sodium Hydroxide | 1.0 | Neutral | Faster reaction; can lead to localized high pH if not added carefully. |

Table 2: Typical Reaction Conditions and Yields for Cyanation

| Parameter | Value | Reference |

| Reactant Molar Ratio (NaCN:Chloroacetate) | 1.05 - 1.1 : 1 | [1][2] |

| Reaction Temperature | 85 - 115°C | [1][3] |

| Reaction Time | 5 minutes to 1 hour | [3][4] |

| Yield of Sodium Cyanoacetate | 96 - 98% (based on chloroacetate) | [5] |

| Final Product Purity (after purification) | >98% | [6][7] |

Table 3: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals |

| ¹H NMR (90 MHz) | DMSO-d₆ | δ 3.87 (s, 2H, CH₂) |

| ¹³C NMR (100.54 MHz) | DMSO-d₆ | δ 165.65 (C=O), 115.50 (C≡N), 24.57 (CH₂) |

| IR | ν ~2260 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O stretch) |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Laboratory Scale Synthesis (Organic Syntheses Procedure)[4]

Materials:

-

Chloroacetic acid: 500 g (5.3 moles)

-

Anhydrous sodium carbonate: ~290 g (2.7 moles)

-

Sodium cyanide (97%): 294 g (5.8 moles)

-

Commercial hydrochloric acid (sp. gr. 1.156): 694 g (600 cc, 5.8 moles)

-

Water

Procedure:

-

Neutralization: Dissolve 500 g of chloroacetic acid in 700 cc of water in a 5-L round-bottomed flask. Warm the solution to 50°C and neutralize with approximately 290 g of anhydrous sodium carbonate. A slight excess of sodium carbonate is not detrimental.

-

Cyanide Solution Preparation: In a separate beaker, dissolve 294 g of sodium cyanide in 750 cc of water warmed to 55°C.

-

Cyanation: Cool the sodium chloroacetate solution to room temperature. Add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise rapidly. When it reaches 95°C, cool the solution by adding 200 cc of cold water. Repeat this cooling step if the temperature continues to rise.

-

Reaction Completion: Heat the solution to boiling and boil for five minutes. Cool the solution with running water for half an hour.

-

Acidification: Filter the solution if it is not clear. In a well-ventilated hood, add 694 g of commercial hydrochloric acid with thorough stirring to liberate the this compound.

-

Isolation: Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg to obtain the crude product.

Purification by Solvent Extraction[6][7]

Materials:

-

Crude aqueous solution of this compound and sodium chloride

-

Ethyl formate

Procedure:

-

Extraction: At 50°C, extract the mixed aqueous solution of this compound and sodium chloride with ethyl formate. The volume ratio of the aqueous solution to ethyl formate should be 1:3.

-

Perform the extraction five times, with each extraction lasting for 10 minutes.

-

Concentration: Combine the ethyl formate extracts and concentrate them by evaporation under reduced pressure to obtain solid this compound with a purity of over 98%. The ethyl formate can be recovered and reused.

Purification by Recrystallization[6]

Materials:

-

Crude this compound

-

Benzene

-

Acetone

-

Silica gel

Procedure:

-

Recrystallization: Recrystallize the crude this compound from a benzene/acetone (2:3) mixture until a constant melting point is achieved.

-

Drying: Dry the purified crystals over silica gel.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from chloroacetic acid proceeds via a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

Caption: Overall reaction pathway for the synthesis of this compound.

In the key cyanation step, the negatively charged carbon atom of the cyanide ion attacks the electrophilic carbon atom bonded to the chlorine in the chloroacetate molecule. This occurs in a single, concerted step where the carbon-cyanide bond is formed simultaneously as the carbon-chlorine bond is broken. The reaction proceeds through a trigonal bipyramidal transition state.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification.

Potential Side Reactions and Safety Considerations

Side Reactions

-

Formation of Glycolate: If the reaction between the cyanide and chloroacetate becomes too vigorous and the temperature is not controlled, hydrolysis of chloroacetate can occur, leading to the formation of sodium glycolate.[5]

-

Formation of Isonitriles: The cyanide ion is an ambident nucleophile and can, in principle, attack via the nitrogen atom to form an isonitrile. However, under the typical aqueous reaction conditions used for this synthesis, the formation of the nitrile is strongly favored.

-

Decarboxylation: At elevated temperatures (above 160°C), this compound can decarboxylate to form acetonitrile and carbon dioxide.

Safety Considerations

-

Toxicity: Chloroacetic acid and this compound are corrosive and toxic. Sodium cyanide is highly toxic and can be fatal if ingested or absorbed through the skin.

-

Hydrogen Cyanide Gas: The reaction must be carried out in a well-ventilated fume hood. Acidification of any unreacted cyanide will produce highly toxic hydrogen cyanide gas. Ensure the initial neutralization of chloroacetic acid is complete before adding sodium cyanide.

-

Exothermic Reaction: The cyanation reaction is highly exothermic. Proper cooling and temperature control are essential to prevent the reaction from becoming uncontrollable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The synthesis of this compound from chloroacetic acid is a robust and well-established method that is crucial for the production of numerous important chemical compounds. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, high yields of high-purity this compound can be consistently achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully and safely perform this important chemical transformation.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Acetic acid, cyano-, 1-methylbutyl ester | C8H13NO2 | CID 142943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. US3375268A - Process for producing this compound - Google Patents [patents.google.com]

- 6. This compound | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kolbe Nitrile Synthesis [organic-chemistry.org]

cyanoacetic acid CAS number 372-09-8

An In-depth Technical Guide to Cyanoacetic Acid (CAS 372-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 372-09-8), also known as malonic mononitrile, is a highly versatile organic compound featuring both a nitrile and a carboxylic acid functional group.[1][2] This dual functionality makes it a critical building block and intermediate in a wide range of chemical syntheses.[3] Its strong acidity and reactivity are leveraged in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[4][5] In the pharmaceutical industry, it is a key precursor for the synthesis of numerous drugs, including caffeine, barbiturates, and vitamin B6.[5][6][7] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, experimental protocols, and applications of this compound, with a focus on its relevance to drug development and organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a white, hygroscopic crystalline solid.[1][8] It is highly soluble in water, ethanol, and ether.[7]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 372-09-8 | [9] |

| Molecular Formula | C₃H₃NO₂ | [9] |

| Molecular Weight | 85.06 g/mol | [2][9] |

| Appearance | White to off-white hygroscopic crystals | [1][4][8] |

| Melting Point | 64-72 °C | [4][9] |

| Boiling Point | 108 °C at 0.15 mmHg | [4][9] |

| Density | ~1.287 g/cm³ | [1] |

| pKa | ~2.5 | [1][10] |

| Solubility | Soluble in water (1000 g/L at 20 °C), ethanol, and ether | [1][7][9] |

| Vapor Pressure | 0.1 mmHg at 100 °C | [9][11] |

| Flash Point | 107 °C (225 °F) | [1][8] |

| Decomposition Temp. | 160 °C (320 °F) | [2] |

Table 2: Identification and Registry Numbers

| Identifier | Value | Reference(s) |

| EC Number | 206-743-9 | [1][9] |

| PubChem CID | 9740 | [1][4] |

| Beilstein Reference | 506325 | [1][9] |

| UN Number | 1759 | [1] |

| SMILES | O=C(O)CC#N | [9][12] |

| InChI Key | MLIREBYILWEBDM-UHFFFAOYSA-N | [9][12] |

Synthesis and Key Reactions

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of a chloroacetate salt with sodium cyanide, followed by acidification. This process is a variation of the Kolbe nitrile synthesis.[1][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Chemical International [chemicalinternational.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 372-09-8,this compound | lookchem [lookchem.com]

- 6. tnjchem.com [tnjchem.com]

- 7. This compound 372-09-8 [mingyuanchemical.com]

- 8. This compound, 99% 372-09-8 India [ottokemi.com]

- 9. 氰乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound|CAS 372-09-8|Research Supplier [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. CAS 372-09-8: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to Cyanoacetic Acid: Functional Groups, pKa, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetic acid (C₃H₃NO₂) is a versatile bifunctional organic compound of significant interest in pharmaceutical and chemical synthesis. This technical guide provides an in-depth analysis of its core chemical characteristics, focusing on its functional groups and acidity (pKa). Detailed experimental protocols for pKa determination are provided, alongside an examination of its reactivity, particularly in the context of the Knoevenagel condensation. This document serves as a comprehensive resource for professionals requiring a deep understanding of this compound's chemical behavior.

Molecular Structure and Functional Groups

This compound is a white, hygroscopic solid organic compound.[1][2] Its structure is characterized by the presence of two key functional groups: a carboxylic acid (-COOH) and a nitrile (-C≡N).[1][2][3][4] These groups are attached to a central methylene (-CH₂-) carbon.

The IUPAC name for this compound is 2-cyanoacetic acid.[5] It is also known by several synonyms, including malonic acid mononitrile and cyanoethanoic acid.[2][4]

The presence of both a carboxylic acid and a nitrile group on the same molecule imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile group significantly influences the acidity of the carboxylic acid proton.

Acidity and pKa

The pKa of this compound is a critical parameter that dictates its behavior in solution and its reactivity in various chemical transformations.

Quantitative Data

The pKa value for this compound has been experimentally determined and is summarized in the table below.

| Parameter | Value | Temperature (°C) | Reference |

| pKa | 2.45 | 25 | [2][3][5] |

This low pKa value indicates that this compound is a significantly stronger acid than acetic acid (pKa ≈ 4.76).[1] This increased acidity is a direct consequence of the inductive effect of the adjacent electron-withdrawing cyano group, which stabilizes the resulting carboxylate anion.

Logical Relationship of Structure to Acidity

The enhanced acidity of this compound can be explained by the electronic properties of its functional groups. The following diagram illustrates the inductive effect of the nitrile group on the carboxylic acid.

References

The Genesis of a Synthetic Workhorse: A Technical History of Cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetic acid, a cornerstone of modern organic synthesis, has a rich history stretching back to the mid-19th century. This in-depth technical guide explores the discovery and historical development of this versatile compound. We will delve into the original experimental protocols, present key quantitative data from seminal publications, and trace the evolution of its synthesis and applications. This guide will provide researchers and professionals with a comprehensive understanding of the foundational chemistry of this compound, complete with detailed methodologies and visual representations of key chemical transformations.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1864 by the German chemist W. Henneberg in the journal Annalen der Chemie und Pharmacie. His pioneering work, titled "Ueber die Cyanessigsäure" (On this compound), laid the groundwork for the production and subsequent widespread use of this important chemical intermediate. Henneberg's synthesis involved the reaction of chloroacetic acid with potassium cyanide, a method that, in its fundamental principle, remains a common approach for the industrial production of this compound today.

Original Experimental Protocol of W. Henneberg (1864)

Henneberg's original method, as described in his 1864 publication, involved the following steps:

-

Preparation of Potassium Chloroacetate: Chloroacetic acid was neutralized with potassium carbonate.

-

Cyanation: The resulting potassium chloroacetate was then treated with a solution of potassium cyanide.

-

Isolation of this compound: The reaction mixture was acidified with nitric acid, leading to the precipitation of potassium nitrate and the formation of an aqueous solution of this compound. The solution was then concentrated by evaporation, and the this compound was extracted with ether.

-

Purification: The crude this compound was purified by recrystallization.

Physicochemical Properties

This compound is a colorless, hygroscopic crystalline solid at room temperature.[1] It is highly soluble in water.[2] The presence of both a nitrile and a carboxylic acid functional group makes it a versatile reagent in organic synthesis.

| Property | Value |

| Molecular Formula | C₃H₃NO₂ |

| Molar Mass | 85.06 g/mol |

| Melting Point | 66-70 °C |

| Boiling Point | 108 °C at 15 mmHg |

| Acidity (pKa) | 2.45 |

Data compiled from various sources.[2][3]

Evolution of Synthesis

While Henneberg's original synthesis provided the foundation, subsequent research focused on improving the yield, purity, and safety of this compound production.

The Kolbe Nitrile Synthesis Approach

The reaction of a chloroacetate salt with an alkali metal cyanide, a classic example of the Kolbe nitrile synthesis, became the dominant method for producing this compound.[4] This process can be summarized in the following two steps:

-

Neutralization: Chloroacetic acid is neutralized with a base, typically sodium carbonate or sodium hydroxide, to form the sodium chloroacetate salt.

-

Cyanation and Acidification: The sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate, which is subsequently acidified with a strong mineral acid, such as hydrochloric or sulfuric acid, to yield this compound.[1]

Modern Industrial Production

Modern industrial processes have optimized the Kolbe synthesis for large-scale production. These improvements often involve continuous flow reactors, precise pH control, and advanced purification techniques to maximize yield and product quality.[1] Alternative, more environmentally friendly methods are also being explored, such as the electrosynthesis from the cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile.[2]

Key Applications in Synthesis

The utility of this compound stems from its reactive methylene group, situated between the electron-withdrawing nitrile and carboxyl groups. This makes the α-carbon acidic and prone to participate in a variety of condensation reactions.

Knoevenagel Condensation

A primary application of this compound is in the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated cyanoacrylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Synthesis of Malonic Acid

Hydrolysis of the nitrile group of this compound provides a straightforward route to malonic acid, another important dicarboxylic acid used in organic synthesis.

Precursor to Cyanoacrylates

This compound is a key precursor in the production of cyanoacrylates, most notably ethyl cyanoacrylate, the primary component of "super glue." This involves the esterification of this compound followed by condensation with formaldehyde.[2]

Pharmaceutical and Agrochemical Synthesis

The compound is a vital building block in the synthesis of a wide range of pharmaceuticals, including caffeine, theophylline, and the barbiturate barbital.[1][3] It also finds application in the manufacturing of dyes and agrochemicals.[1]

Historical Significance and Modern Relevance

From its discovery in a 19th-century German laboratory to its current large-scale industrial production, this compound has proven to be an exceptionally versatile and enduring chemical. Its journey reflects the broader evolution of organic synthesis, from foundational discoveries to the development of sophisticated industrial processes. For today's researchers and drug development professionals, a deep understanding of the history and fundamental chemistry of this compound provides a valuable context for its continued application in the creation of novel molecules and materials that shape our world.

References

The Pivotal Role of Cyanoacetic Acid in a Malonic Ester Synthesis Variant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids. While the classical approach utilizes diethyl malonate, a powerful variant employs cyanoacetic acid and its esters, offering a distinct and often advantageous route to similar targets. This technical guide provides an in-depth exploration of the role of this compound, primarily through the Knoevenagel-Doebner condensation, as a strategic alternative to the traditional malonic ester synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of this versatile synthetic tool.

Introduction: Beyond the Classical Malonic Ester Synthesis

The traditional malonic ester synthesis involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. This method is renowned for its reliability in forming carbon-carbon bonds. However, the landscape of organic synthesis is ever-evolving, with a continuous demand for alternative and more efficient pathways.

This compound (NCCH₂COOH) and its esters emerge as powerful precursors in a significant variation of this synthesis. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating condensations under milder conditions than those typically required for malonic esters. This reactivity is harnessed in the Knoevenagel-Doebner condensation, which provides a direct route to α,β-unsaturated carboxylic acids, which can be subsequently converted to the saturated analogues, thereby achieving a similar overall transformation to the classical malonic ester synthesis.

The Knoevenagel-Doebner Condensation: A this compound-Centric Pathway

The core of this synthetic strategy lies in the Knoevenagel-Doebner condensation, a reaction between an active methylene compound (in this case, this compound or its ester) and a carbonyl compound (an aldehyde or ketone), catalyzed by a weak base.[1] When this compound itself is used with a base like pyridine, the condensation is often followed by a spontaneous decarboxylation.[2]

Reaction Mechanism

The generally accepted mechanism for the Knoevenagel-Doebner condensation using this compound and a base like piperidine in pyridine is as follows:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of this compound, forming a highly stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Aldol-type Addition: This addition forms an intermediate aldol-type product.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated cyanoacrylic acid.

-

Decarboxylation (Doebner Modification): When the reaction is heated in the presence of pyridine, the α,β-unsaturated cyanoacrylic acid can decarboxylate to yield a substituted acrylonitrile. However, the primary product of interest in this context is often the unsaturated acid itself.[2]

The resulting α,β-unsaturated acid can then be subjected to reduction (e.g., catalytic hydrogenation) to afford the saturated substituted carboxylic acid, the same type of product obtained from a traditional malonic ester synthesis.

// Nodes CAA [label="this compound\n(NC-CH₂-COOH)"]; Base [label="Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#FFFFFF"]; Enolate [label="Enolate\n(NC-CH⁻-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Aldehyde/Ketone\n(R-CHO / R₂C=O)", shape=ellipse, fillcolor="#FFFFFF"]; Aldol_Adduct [label="Aldol Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Unsaturated_Acid [label="α,β-Unsaturated\nCyanoacrylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Substituted\nCarboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges CAA -> Enolate [label="+ Base\n- HB⁺"]; Enolate -> Aldol_Adduct [label="+ Carbonyl"]; Carbonyl -> Aldol_Adduct; Aldol_Adduct -> Unsaturated_Acid [label="- H₂O"]; Unsaturated_Acid -> Final_Product [label="+ Reduction"]; Reduction -> Final_Product; } .dot Figure 1: Mechanism of the Knoevenagel-Doebner condensation followed by reduction.

Quantitative Data and Substrate Scope

The Knoevenagel-Doebner condensation using this compound or its esters is applicable to a wide range of aldehydes and some ketones. Aromatic aldehydes, in particular, react efficiently to give high yields of the corresponding α,β-unsaturated products. The following tables summarize representative quantitative data from the literature.

Table 1: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate [3]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl (E)-2-cyano-3-phenylacrylate | 20 | 96 |

| 2 | 4-Chlorobenzaldehyde | Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate | 15 | 98 |

| 3 | 4-Methoxybenzaldehyde | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | 25 | 95 |

| 4 | 2-Naphthaldehyde | Ethyl (E)-2-cyano-3-(naphthalen-2-yl)acrylate | 30 | 94 |

| 5 | 2-Furaldehyde | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | 10 | 97 |

Table 2: Knoevenagel Condensation of Aldehydes with Malononitrile (for comparison of reactivity) [3]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 5 | 99 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 5 | 98 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 2 | 99 |

Experimental Protocols

General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate

This protocol is adapted from a literature procedure.[3]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

-

Water (25 mmol)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).

-

In a separate vial, prepare the DBU/water complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.

-

Add the DBU/water complex to the flask containing the aldehyde and ethyl cyanoacetate.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum to obtain the pure α,β-unsaturated ester.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Reactants [label="Charge flask with\nAldehyde and Ethyl Cyanoacetate"]; Catalyst_Prep [label="Prepare DBU/Water Complex"]; Reaction [label="Add Catalyst Complex\nand Stir at Room Temperature"]; TLC_Monitor [label="Monitor Reaction\nby TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Precipitation and Filtration"]; Drying [label="Dry Product\nunder Vacuum"]; Product [label="Pure α,β-Unsaturated Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Catalyst_Prep -> Reaction; Reaction -> TLC_Monitor; TLC_Monitor -> Workup [label="Reaction Complete"]; TLC_Monitor -> Reaction [label="Incomplete"]; Workup -> Drying; Drying -> Product; } .dot Figure 2: General experimental workflow for the Knoevenagel condensation.

Subsequent Reduction to a Substituted Carboxylic Acid

The α,β-unsaturated product from the Knoevenagel condensation can be reduced to the corresponding saturated carboxylic acid.

Materials:

-

α,β-Unsaturated cyanoacrylic acid or ester

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the α,β-unsaturated compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

If the starting material was an ester, the resulting saturated ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., saponification with NaOH followed by acidification).

Logical Relationships and Advantages

The use of this compound in this malonic ester synthesis variant presents several advantages:

-

Milder Reaction Conditions: The high acidity of the α-protons in this compound and its esters allows for the use of weaker bases and often lower reaction temperatures compared to the classical malonic ester synthesis.

-

High Yields: The Knoevenagel-Doebner condensation is typically a high-yielding reaction, especially with aromatic aldehydes.

-

Direct Access to Unsaturated Systems: This method provides a direct route to α,β-unsaturated carboxylic acids and their derivatives, which are valuable intermediates in their own right.

-

Avoidance of Strong Alkylating Agents: The classical malonic ester synthesis requires the use of alkyl halides, some of which can be hazardous. The Knoevenagel-Doebner approach condenses a carbonyl compound, offering a different and sometimes safer synthetic strategy.

// Nodes MES [label="Malonic Ester Synthesis\n(Goal: Substituted Carboxylic Acids)"]; Classical [label="Classical Pathway:\nDiethyl Malonate + Alkyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAA_Variant [label="this compound Variant:\nKnoevenagel-Doebner Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advantages [label="Advantages of CAA Variant:\n- Milder Conditions\n- High Yields\n- Access to Unsaturated Intermediates", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MES -> Classical; MES -> CAA_Variant; CAA_Variant -> Advantages; } .dot Figure 3: Logical relationship between classical and this compound-based malonic ester synthesis.

Conclusion

This compound and its esters serve as highly effective substrates in a powerful variation of the malonic ester synthesis. Through the Knoevenagel-Doebner condensation, this approach provides an efficient and often milder alternative for the synthesis of substituted carboxylic acids, proceeding through valuable α,β-unsaturated intermediates. For researchers and professionals in drug development and chemical synthesis, understanding and utilizing this this compound-centric pathway can significantly broaden the strategic options for molecular construction, leading to more efficient and versatile synthetic routes. The detailed protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic methodology.

References

A Technical Guide to the Core Reactions of the Cyanoacetic Acid Nitrile Group for Researchers and Drug Development Professionals

Introduction: Cyanoacetic acid and its derivatives are versatile building blocks in organic synthesis, prized for the reactivity conferred by their dual functional groups: a carboxylic acid (or its ester) and a nitrile. The electron-withdrawing nature of both groups activates the intervening methylene bridge, making it a potent nucleophile in a variety of condensation reactions. However, the nitrile group itself possesses a rich and diverse reactivity profile, serving as a linchpin for the construction of a wide array of acyclic and heterocyclic structures of significant interest in medicinal chemistry and materials science. This guide provides an in-depth technical overview of the fundamental reactions involving the nitrile moiety of this compound and its common derivatives, such as ethyl cyanoacetate. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable synthons.

Hydrolysis of the Nitrile Group

The transformation of the nitrile group in this compound derivatives into amides or carboxylic acids is a fundamental reaction that can be achieved under both acidic and basic conditions. This hydrolysis proceeds in a stepwise manner, initially forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as hydrochloric acid, at elevated temperatures facilitates the protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water. The reaction typically proceeds to the carboxylic acid, yielding malonic acid derivatives.

Base-Catalyzed Hydrolysis: The use of strong bases, like sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This process initially forms the corresponding amide, which can be isolated or further hydrolyzed to the carboxylate salt upon continued heating.

Quantitative Data for Nitrile Hydrolysis

| Reactant | Reagents & Conditions | Product(s) | Yield (%) | Reference(s) |

| This compound methyl ester | 0.4 mol HCl, 200 ml H₂O, 80-90°C, 10 min | This compound | 96.5 | [1] |

| Cyanoacetic ester | Aqueous HCl (molar ratio 1:0.25-0.55), 50-100°C | This compound, Alcohol | N/A | [1] |

| General Nitrile | NaOH or KOH, EtOH/H₂O, reflux | Carboxylate salt, Ammonia | N/A | |

| General Nitrile | Strong acid (e.g., HCl), H₂O, reflux | Carboxylic acid, Ammonium salt | N/A |

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound Methyl Ester [1]

-

A mixture of 99 g (1 mol) of this compound methyl ester, 200 ml of water, and 0.4 mol of hydrochloric acid is heated at 80-90°C for 10 minutes.

-

The reaction mixture is subsequently concentrated by evaporation under a gradually increasing vacuum to yield this compound.

Reaction Pathway: Nitrile Hydrolysis

Caption: Mechanisms for acid and base-catalyzed nitrile hydrolysis.

Reduction to Primary Amines

The nitrile group of this compound esters can be readily reduced to a primary amine, yielding valuable β-amino acid derivatives. This transformation typically requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Quantitative Data for Nitrile Reduction

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| L-Valine | LiAlH₄ | THF | Reflux, 16 hr | L-Valinol | 73-75 | [2] |

| General Nitrile | LiAlH₄ | Ether/THF | Room Temp to Reflux | Primary Amine | High | [3] |

Experimental Protocols

Protocol 2: General Procedure for LiAlH₄ Reduction of a Nitrile Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled in an ice bath.

-

A solution of the this compound ester (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.

Reaction Workflow: LiAlH₄ Reduction

Caption: Experimental workflow for the reduction of ethyl cyanoacetate.

Addition of Organometallic Reagents

Grignard and other organolithium reagents act as potent carbon nucleophiles that can add to the electrophilic carbon of the nitrile group. This reaction provides a powerful method for carbon-carbon bond formation, ultimately leading to the synthesis of ketones after acidic workup of the intermediate imine. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents.

Quantitative Data for Grignard Addition to Nitriles

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Methyl Benzoate | Phenylmagnesium bromide (2 equiv) | Anhydrous Ether | Dropwise addition, then reflux | Triphenylmethanol | N/A | [4] |

| General Nitrile | R-MgX | Anhydrous Ether | Addition, then H₃O⁺ workup | Ketone | N/A | [1][5] |

Experimental Protocols

Protocol 3: General Procedure for Grignard Addition to Ethyl Cyanoacetate Caution: Grignard reagents are highly sensitive to moisture and air. All glassware must be flame-dried or oven-dried, and the reaction must be performed under a dry, inert atmosphere.

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, the Grignard reagent (e.g., phenylmagnesium bromide) is prepared by reacting magnesium turnings with the corresponding alkyl or aryl halide in anhydrous diethyl ether.

-

The prepared Grignard reagent (1.1 equivalents) is cooled in an ice bath.

-

A solution of ethyl cyanoacetate (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure completion.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of ice and a dilute acid (e.g., 2M H₂SO₄ or HCl).

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude ketone is purified by distillation, chromatography, or recrystallization.

Reaction Pathway: Grignard Addition

Caption: General scheme for the synthesis of β-keto esters via Grignard addition.

Cyclization Reactions for Heterocycle Synthesis

The nitrile group of this compound and its derivatives is a key participant in numerous cyclization reactions, providing access to a diverse range of nitrogen-containing heterocycles. These reactions often involve the nitrile as an electrophile in intramolecular additions.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular base-catalyzed condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[6][7] This reaction is particularly useful for the formation of 5- and 6-membered rings, as well as macrocycles under high-dilution conditions. The starting dinitriles can often be synthesized via alkylation of cyanoacetic esters.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine). The nitrile group undergoes cyclization with the sulfur-containing intermediate.

Quantitative Data for Heterocycle Synthesis

| Reaction Type | Reactants | Base/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference(s) |

| Gewald | Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur | Morpholine/Et₃N | Ethanol/DMF | 50-70°C, 2-12h | 2-Aminothiophene | Good-High | [8] |

| Guareschi-Thorpe | Ethyl Cyanoacetate, 1,3-Dicarbonyl, (NH₄)₂CO₃ | (NH₄)₂CO₃ | H₂O/EtOH | 80°C | 3-Cyano-2-pyridone | High | [9] |

Experimental Protocols

Protocol 4: Gewald Synthesis of 2-Aminothiophenes [8]

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

-

Add an amine base, such as morpholine (1.0 equiv), to the mixture.

-

Heat the reaction mixture with stirring at a temperature of 50-70°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. Otherwise, concentrate the solvent and purify the residue by column chromatography.

Reaction Pathway: Thorpe-Ziegler Cyclization

Caption: Mechanism of the Thorpe-Ziegler reaction.

[3+2] Cycloaddition Reactions

The nitrile group can participate as a 2π component in [3+2] cycloaddition reactions with 1,3-dipoles. While unactivated nitriles are generally poor dipolarophiles, derivatives of this compound can be converted into reactive 1,3-dipoles, such as nitrile ylides.[10][11] These intermediates can be generated in situ and trapped with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings like pyrroles and dihydropyrroles.

Experimental Protocols

Protocol 5: Representative Generation and Cycloaddition of a Nitrile Ylide [10]

-

An imidoyl chloride precursor, derived from an N-substituted cyanoacetamide, is dissolved in a dry, aprotic solvent (e.g., THF) containing the dipolarophile (e.g., methyl acrylate, 1.5 equivalents).

-

The solution is cooled, and a non-nucleophilic base, such as triethylamine (1.1 equivalents), is added dropwise to generate the nitrile ylide in situ.

-

The reaction mixture is stirred at low temperature or allowed to warm to room temperature until the reaction is complete.

-

The triethylammonium chloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude cycloadduct is purified by column chromatography.

Reaction Pathway: [3+2] Cycloaddition

Caption: General scheme for a [3+2] cycloaddition involving a nitrile ylide.

Conclusion

The nitrile group of this compound and its derivatives is far more than a passive activating group for the adjacent methylene. It is a synthetically versatile functional handle that provides entry into a vast chemical space. Through reactions such as hydrolysis, reduction, addition of organometallics, and various cyclization strategies, the cyano group serves as a gateway to key functional groups—amides, carboxylic acids, and primary amines—and a diverse array of heterocyclic scaffolds including pyridines, thiophenes, and pyrroles. A thorough understanding of these core reactions and their experimental conditions is essential for leveraging the full potential of this compound as a strategic starting material in modern drug discovery and development.

References

- 1. Khan Academy [khanacademy.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 8. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

Fundamental Principles of Cyanoacetylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetylation is a cornerstone chemical transformation in organic synthesis, enabling the introduction of a cyanoacetyl group (-C(O)CH₂CN) onto a variety of nucleophilic substrates. This reaction is of paramount importance in the pharmaceutical industry and materials science, as the resulting products are versatile intermediates for the synthesis of a wide array of biologically active heterocycles and functionalized molecules. This guide provides an in-depth exploration of the fundamental principles of cyanoacetylation reactions, detailing their core mechanisms, common reagents, and key applications. Emphasis is placed on providing structured quantitative data and detailed experimental protocols to facilitate practical application in a research and development setting.

Core Principles and Key Reactions

Cyanoacetylation reactions fundamentally involve the reaction of a cyanoacetylating agent with a nucleophile. The high reactivity of the cyanoacetyl moiety is attributed to the electron-withdrawing nature of both the cyano and carbonyl groups, which renders the methylene protons acidic and the carbonyl carbon highly electrophilic.

Two major classes of reactions that embody the principles of cyanoacetylation are the Knoevenagel Condensation and the Thorpe-Ziegler Reaction. Additionally, the direct N- and O-cyanoacetylation of amines and phenols represents a significant application of this chemical transformation.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as a cyanoacetic acid derivative, to a carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[1][2]

The mechanism proceeds through the following key steps:

-

Enolate Formation: A basic catalyst abstracts an acidic α-proton from the cyanoacetyl compound, forming a resonance-stabilized enolate.[2]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2]

-

Protonation: The intermediate is protonated to form an aldol-type addition product.[2]

-

Dehydration: The aldol intermediate undergoes dehydration to form the final α,β-unsaturated cyanoacrylate or a related derivative.[2]

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular self-condensation of aliphatic dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine.[2][3] Subsequent acidic hydrolysis of the enamine yields a cyclic ketone.[2] This reaction is particularly useful for the synthesis of 5- to 8-membered rings and macrocycles.[2]

The mechanism involves:

-

Carbanion Formation: A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion.

-

Intramolecular Cyclization: The carbanion performs a nucleophilic attack on the carbon of the second nitrile group within the same molecule, leading to a cyclic imine anion.

-

Protonation and Tautomerization: Protonation of the imine anion followed by tautomerization yields the more stable cyclic enamine.

-

Hydrolysis: Acidic hydrolysis of the enamine first produces an imine, which is then further hydrolyzed to the final cyclic ketone.[4]

N-Cyanoacetylation of Amines

The cyanoacetylation of primary and secondary amines is a direct method for the formation of N-substituted cyanoacetamides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. A variety of cyanoacetylating agents can be employed, with 1-cyanoacetyl-3,5-dimethylpyrazole being a particularly efficient and convenient reagent due to the formation of a soluble pyrazole byproduct.[5]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the cyanoacetylating agent, followed by the departure of a leaving group.

O-Cyanoacetylation of Phenols

The O-cyanoacetylation of phenols results in the formation of phenyl cyanoacetate esters. This reaction follows a nucleophilic acyl substitution pathway, similar to other acylations of phenols. The reaction can be catalyzed by either acid or base. Base catalysis involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the cyanoacetylating agent.

Quantitative Data on Cyanoacetylation Reactions

The efficiency of cyanoacetylation reactions is highly dependent on the choice of substrates, catalysts, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Toluene | Reflux | - | - |

| 4-Chlorobenzaldehyde | Malononitrile | In/AlMC M-41 | Ethanol | 25°C | 25 min | 95 |

| Benzaldehyde | Malononitrile | Basic-Meso-ZSM-5 | - | 50°C | 30 min | - |

| Various Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | [Bmim][OAc] | Water | Room Temp | minutes | High |

| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | Reflux | 3 h | 91 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | Reflux | 3 h | 96 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | Reflux | 3 h | 88 |

| Furan-2-carbaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | Reflux | 3 h | 90 |

Table 2: Cyanoacetylation of 2-Aminothiophenes with 1-Cyanoacetyl-3,5-dimethylpyrazole [5]

| Substrate (Substituted 2-Aminothiophene) | Product | M.P. (°C) | Yield (%) |

| 4,5-dimethyl-2-aminothiophene-3-carbonitrile | 2-Cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | 258-259 | 92 |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | 240-241 | 85 |

| 2-amino-4,5-dimethylthiophene-3-carboxamide | 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | 235-236 | 92 |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 248-249 | 89 |

Detailed Experimental Protocols

Protocol for Knoevenagel Condensation using Piperidine Catalyst[5]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

-

Piperidine (0.1 mmol)

-

Toluene (10 mL)

Procedure:

-

A solution of the substituted benzaldehyde (1 mmol), active methylene compound (1 mmol), and piperidine (0.1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired α,β-unsaturated product.[4]

Protocol for Thorpe-Ziegler Cyclization of 2,2-Diphenylglutaronitrile[5]

Materials:

-

2,2-Diphenylglutaronitrile

-

Strong base (e.g., sodium amide in liquid ammonia)

-